Cas no 1000342-01-7 (4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid)
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- 4-Bromo-7-chloro-5-azaindole-3-carboxylic acid
- 4-BROMO-7-CHLORO-5-AZAINDOLE-3-CARBOXYLIC ACID
- 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid
- AKOS022173108
- DB-205948
- 1000342-01-7
- DTXSID80646788
- 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid
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- MDL: MFCD09750002
- Inchi: 1S/C8H4BrClN2O2/c9-7-5-3(8(13)14)1-11-6(5)4(10)2-12-7/h1-2,11H,(H,13,14)
- InChI Key: ILARIBBHMDRKRP-UHFFFAOYSA-N
- SMILES: BrC1C2C(C(=O)O)=CNC=2C(=CN=1)Cl
Computed Properties
- Exact Mass: 273.91447g/mol
- Monoisotopic Mass: 273.91447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66Ų
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190937-1g |
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95% | 1g |
$728.28 | 2023-09-04 | |
| Chemenu | CM149532-1g |
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95% | 1g |
$672 | 2021-06-09 | |
| TRC | B874655-1mg |
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid |
1000342-01-7 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B874655-2mg |
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid |
1000342-01-7 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B874655-10mg |
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid |
1000342-01-7 | 10mg |
$ 160.00 | 2022-06-06 | ||
| Ambeed | A647282-1g |
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95+% | 1g |
$714.0 | 2024-08-02 | |
| Chemenu | CM149532-1g |
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95%+ | 1g |
$707 | 2023-02-19 | |
| eNovation Chemicals LLC | Y0997694-5g |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95% | 5g |
$2500 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0997694-5g |
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95% | 5g |
$2500 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0997694-5g |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
1000342-01-7 | 95% | 5g |
$2500 | 2025-02-26 |
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid Suppliers
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid
Comprehensive Overview of 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid (CAS No. 1000342-01-7)
4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid (CAS No. 1000342-01-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This azaindole derivative is characterized by its unique molecular structure, which combines a bromine and chlorine substituent on a 5-azaindole scaffold. The presence of both halogen atoms and a carboxylic acid functional group makes it a versatile intermediate for synthesizing more complex molecules.
Researchers are increasingly interested in 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid due to its potential applications in drug discovery. The azaindole core is a privileged structure in medicinal chemistry, often found in compounds targeting kinases, GPCRs, and other biologically relevant proteins. The halogen substitutions at the 4 and 7 positions enhance the compound's ability to participate in cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies.
In recent years, the demand for halogenated azaindoles like 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid has surged, particularly in the development of small molecule inhibitors. This compound serves as a key building block for creating libraries of derivatives with potential therapeutic effects. Its relevance is further highlighted by the growing interest in fragment-based drug design (FBDD), where such fragments are used to explore novel binding interactions.
From a synthetic chemistry perspective, CAS No. 1000342-01-7 offers multiple advantages. The carboxylic acid group allows for easy derivatization through amidation or esterification, while the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These features make it a popular choice for researchers working on high-throughput screening (HTS) and combinatorial chemistry.
The compound's stability under various conditions is another reason for its widespread use. Unlike some heterocyclic carboxylic acids, 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid exhibits good solubility in common organic solvents, which simplifies its handling in laboratory settings. This property is particularly valuable for scientists focusing on medicinal chemistry optimization and lead compound development.
Recent trends in the pharmaceutical industry have seen a rise in searches for custom synthesis of azaindole derivatives and halogenated heterocycles, reflecting the compound's importance. Additionally, queries about scaffold hopping strategies and bioisosteric replacements often highlight the utility of such structures. The unique combination of bromine and chlorine in this molecule provides distinct electronic and steric properties, enabling precise modulation of biological activity.
Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some heavily regulated substances, 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid falls into a category that allows for broader research applications without stringent restrictions. This makes it an attractive option for academic and industrial labs focusing on green chemistry and sustainable synthesis.
In summary, 4-Bromo-7-chloro-5-azaindole-3-carboxylic Acid (CAS No. 1000342-01-7) represents a critical tool in modern chemical research. Its multifaceted applications—from drug discovery to material science—underscore its value as a highly functionalized heterocycle. As the scientific community continues to explore new frontiers in targeted therapy and molecular design, this compound is poised to remain a cornerstone of innovative research.
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